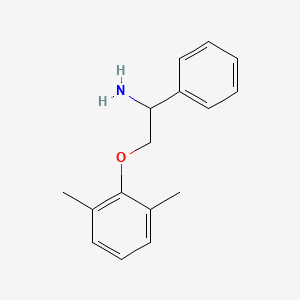

2-(2-Amino-2-phenylethoxy)-1,3-dimethylbenzene

説明

2-(2-Amino-2-phenylethoxy)-1,3-dimethylbenzene is a substituted benzene derivative characterized by a 1,3-dimethylbenzene core linked to a phenylethoxy-amine side chain. Its applications may align with impurities or intermediates in drug manufacturing, as seen in related dimethylbenzene derivatives listed in pharmaceutical reference standards .

特性

IUPAC Name |

2-(2,6-dimethylphenoxy)-1-phenylethanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO/c1-12-7-6-8-13(2)16(12)18-11-15(17)14-9-4-3-5-10-14/h3-10,15H,11,17H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOWUPKGSTQTEBZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)OCC(C2=CC=CC=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Amino-2-phenylethoxy)-1,3-dimethylbenzene typically involves the reaction of 2-phenylethanol with 1,3-dimethylbenzene in the presence of an amine. The reaction conditions often include the use of a catalyst and a solvent to facilitate the reaction. The process may involve multiple steps, including protection and deprotection of functional groups, to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include continuous flow reactors and automated systems to ensure consistent production quality.

化学反応の分析

Types of Reactions

2-(2-Amino-2-phenylethoxy)-1,3-dimethylbenzene can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into different amines or alcohols.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce different amines or alcohols.

科学的研究の応用

Antidiabetic Activity

Recent studies have highlighted the potential of this compound in managing diabetes. It has been synthesized and evaluated for its antihyperglycemic effects in diabetic models. In vivo experiments showed that certain derivatives exhibited significant reductions in blood glucose levels compared to standard treatments like glibenclamide. For example, compounds derived from the phenoxybenzamide structure demonstrated promising antidiabetic properties by influencing glucose metabolism pathways .

Anticancer Properties

The compound's structural features suggest potential anticancer activity. It has been tested against various cancer cell lines, with results indicating significant growth inhibition. Specifically, derivatives of 2-(2-Amino-2-phenylethoxy)-1,3-dimethylbenzene have shown effectiveness in inhibiting cell proliferation in vitro, with some compounds achieving IC50 values lower than established chemotherapeutics .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound:

- Variations in substituents on the benzene ring have been shown to significantly affect biological activity.

- Compounds with specific functional groups exhibit enhanced interactions with biological targets, leading to improved therapeutic outcomes .

Case Studies

Several case studies illustrate the applications of this compound:

作用機序

The mechanism of action of 2-(2-Amino-2-phenylethoxy)-1,3-dimethylbenzene involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

類似化合物との比較

Substituent Variations and Reactivity

The target compound’s amino-phenylethoxy substituent distinguishes it from analogs with different functional groups:

- 2-((2-(2,6-Dimethylphenoxy)ethyl)thio)-1H-benzo[d]imidazole: Incorporates a thioether linkage instead of an amino group, enhancing stability against hydrolysis but reducing nucleophilic reactivity .

- 2-(2,2-Dimethoxyethoxy)-1,3-dimethylbenzene: The dimethoxyethoxy group increases polarity (logP = 2.301) and solubility in organic solvents like DMSO, whereas the amino-phenylethoxy group may favor aqueous solubility at acidic pH due to protonation of the amine .

Table 1: Substituent Impact on Key Properties

| Compound | Substituent | logP | Solubility (DMSO) | Reactivity Profile |

|---|---|---|---|---|

| Target Compound | Amino-phenylethoxy | ~2.8* | Moderate | Basic, nucleophilic |

| 2-(2-Aminoethoxy)-1,3-dimethylbenzene | Aminoethoxy | ~1.9* | High | Highly reactive (amine) |

| 2-(2,2-Dimethoxyethoxy)-1,3-dimethylbenzene | Dimethoxyethoxy | 2.301 | Very high | Ether stability |

| 2-(Chloromethyl)-1,3-dimethylbenzene (Impurity) | Chloromethyl | ~3.2* | Low | Electrophilic (Cl) |

Isomeric and Toxicological Differences

Evidence from toxicity studies on dimethylbenzene isomers (xylenes) reveals that 1,3-dimethylbenzene (meta-xylene) exhibits lower acute toxicity (EC₅₀ = 12.4 mg/L) compared to 1,2-dimethylbenzene (ortho-xylene; EC₅₀ = 8.7 mg/L) in Propsilocerus akamusi larvae . The target compound’s 1,3-dimethyl core may thus confer reduced ecological toxicity relative to ortho-substituted analogs. However, the amino-phenylethoxy group could introduce synergistic effects in mixtures, as seen in binary substituted benzene studies where 52.63% of combinations showed synergism .

Table 2: Toxicity of Dimethylbenzene Derivatives

| Compound | Isomer Position | EC₅₀ (mg/L) | Synergism Potential (Binary Mixtures) |

|---|---|---|---|

| 1,2-Dimethylbenzene | Ortho | 8.7 | High |

| 1,3-Dimethylbenzene | Meta | 12.4 | Moderate |

| 1,4-Dimethylbenzene | Para | 15.1 | Low |

Pharmacological and Physicochemical Profiles

- Solubility and Formulation: The amino-phenylethoxy group’s basicity allows salt formation (e.g., hydrochloride), enhancing aqueous solubility for injectable formulations, as observed in 2-(2-aminoethoxy)-1,3-dimethylbenzene hydrochloride . In contrast, non-ionic derivatives like 2-(2,2-dimethoxyethoxy)-1,3-dimethylbenzene require co-solvents (e.g., SBE-β-CD) for in vivo dosing .

生物活性

2-(2-Amino-2-phenylethoxy)-1,3-dimethylbenzene, a compound with potential therapeutic applications, has garnered interest due to its biological activity. This article explores its mechanisms of action, biological effects, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound contains an amino group, a phenyl group, and an ether linkage, which contribute to its biological properties.

The biological activity of this compound is attributed to its interaction with various molecular targets, including enzymes and receptors. It may influence metabolic pathways by altering enzyme activity or receptor signaling. Specifically, it has been noted for its potential in:

- Antimicrobial Activity : The compound may inhibit bacterial growth by disrupting folic acid synthesis through enzyme inhibition similar to sulfonamides.

- Anticancer Properties : Preliminary studies suggest that it could induce apoptosis in cancer cells by affecting cell cycle regulation and mitochondrial pathways .

Biological Activity Overview

Antimicrobial Studies

Research indicates that this compound exhibits significant antibacterial activity against drug-resistant strains. A study demonstrated that the compound's derivatives showed enhanced efficacy when combined with metal complexes, suggesting a synergistic effect .

Anticancer Studies

In vitro studies on HepG2 liver cancer cells revealed that treatment with the compound led to a concentration-dependent increase in apoptosis. The mechanism involved the activation of caspase-3 and alterations in pro-apoptotic and anti-apoptotic protein levels . The following table summarizes key findings from these studies:

| Concentration (μM) | Apoptosis Rate (%) | Caspase-3 Activation |

|---|---|---|

| 0 | 8.9 | No |

| 2 | 17.15 | Moderate |

| 4 | 35.40 | High |

| 8 | 57.51 | Very High |

Structure-Activity Relationship (SAR)

The effectiveness of this compound in biological systems is influenced by its structural components. Variations in substituents can significantly alter its potency against specific targets. For example, modifications enhancing lipophilicity have been associated with improved membrane permeability and biological activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。